Azane;diiodonickel
Description
Azane;diiodonickel, systematically named hexaamminenickel(II) iodide (CAS: 13859-68-2), is a coordination compound with the formula [Ni(NH₃)₆]I₂ . The term "azane" refers to ammonia (NH₃), the IUPAC name for this ligand . In this complex, six ammonia molecules coordinate to a central Ni²⁺ ion in an octahedral geometry, balanced by two iodide counterions. It is a yellow crystalline solid with a molecular weight of 281.73 g/mol and is used in synthetic chemistry as a precursor for nickel-based catalysts or materials .
Properties
IUPAC Name |
azane;diiodonickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFGADADYOXJU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18I2N6Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584321 | |
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13859-68-2 | |
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Reaction of Nickel(II) Iodide with Ammonia
The most widely documented method involves the reaction of nickel(II) iodide () with excess aqueous ammonia (). The procedure, adapted from EvitaChem and inorganic chemistry laboratory protocols, proceeds as follows:
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Reaction Setup :
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Dissolve 10 g of in 50 mL of deionized water.
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Gradually add 30 mL of concentrated aqueous ammonia (28–30% ) under continuous stirring.
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Complexation :
The ammonia ligands displace water molecules bound to nickel, forming the hexaammine complex:The reaction is exothermic, requiring cooling to 0–10°C to prevent ligand dissociation.
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Purification :
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Precipitate the product by adding 20 mL of cold ethanol.
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Filter the bright yellow crystals and wash with ethanol to remove residual .
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Dry under vacuum at 50°C for 24 hours.
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Yield : 85–90% (purity >98%).
Alternative Starting Materials
Some protocols substitute with other nickel salts, leveraging ligand exchange reactions:
Recrystallization and Purity Enhancement
High-purity hexaamminenickel(II) iodide (≥99.999%) is obtained through recrystallization:
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Dissolve the crude product in minimal hot water (70°C).
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Filter the solution to remove insoluble impurities.
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Cool to 0°C and add a few drops of concentrated to induce crystallization.
Key Consideration : Excess suppresses iodide loss via the common-ion effect, improving yield.
Reaction Mechanism and Kinetic Analysis
The synthesis proceeds through a stepwise ligand substitution mechanism:
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Aqua Complex Formation :
dissolves in water as . -
Ammonia Ligand Substitution :
Water ligands are replaced by in a series of equilibria:The sixth ammonia ligand incorporation is rate-limiting, requiring excess to drive the reaction to completion.
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Crystallization :
The low solubility of in ethanol facilitates precipitation, while trace is removed via washing.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Azane;diiodonickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The ammonia ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) or nickel(0) species.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Azane;diiodonickel has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the synthesis of advanced materials and as a precursor for nickel-based catalysts.
Mechanism of Action
The mechanism by which Azane;diiodonickel exerts its effects involves the coordination of the nickel center with ligands, which can influence the reactivity and stability of the compound. The nickel center can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in organic synthesis or interactions with biological molecules in medicinal applications.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
Azane; diiodonickel, also known as nickel(II) iodide, is a complex inorganic compound that has garnered interest in various fields, including biochemistry and materials science. Its unique properties and interactions with biological systems make it a subject of extensive research. This article explores the biological activity of azane; diiodonickel, focusing on its mechanisms of action, cellular effects, and potential applications.
Chemical Structure and Properties
Azane; diiodonickel can be represented by the formula NiI. It is characterized by its coordination complex structure where nickel is coordinated with two iodide ions. The physical properties of this compound include:
| Property | Value |
|---|---|
| Molecular Weight | 272.7 g/mol |
| Appearance | Yellow-green crystals |
| Solubility | Soluble in water |
| Melting Point | 250 °C |
The biological activity of azane; diiodonickel is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:
- Metal Ion Interaction : Nickel ions can replace essential metal ions in enzymes, disrupting their function. This can lead to altered metabolic pathways in cells.
- Reactive Oxygen Species (ROS) Generation : Nickel compounds are known to induce oxidative stress by generating ROS, which can damage cellular components such as DNA, proteins, and lipids.
- Signal Transduction Pathways : Nickel ions can influence signal transduction pathways by interacting with cellular receptors and modulating gene expression.
Biochemical Effects
Research has shown that azane; diiodonickel exhibits several biochemical effects:
- Cytotoxicity : Studies indicate that nickel(II) iodide can induce cytotoxic effects in various cell lines. For instance, it has been shown to reduce cell viability in human lung fibroblasts (WI-38) and human liver carcinoma cells (HepG2) at concentrations above 50 µM.
- Genotoxicity : In vitro assays demonstrate that exposure to nickel(II) iodide results in increased DNA strand breaks and chromosomal aberrations, indicating its potential genotoxic effects.
- Inflammatory Response : Nickel compounds have been linked to the activation of pro-inflammatory cytokines. Azane; diiodonickel can stimulate the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from immune cells.
Case Studies
Several case studies highlight the biological implications of azane; diiodonickel:
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Case Study on Lung Fibroblasts :
- Objective : To assess the cytotoxic effects of nickel(II) iodide on WI-38 cells.
- Methodology : Cells were treated with varying concentrations of azane; diiodonickel for 24 hours.
- Findings : A significant reduction in cell viability was observed at concentrations above 50 µM, correlating with increased ROS levels.
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Genotoxicity Assessment :
- Objective : To evaluate the genotoxic potential of nickel(II) iodide using the comet assay.
- Methodology : Human lymphocytes were exposed to different concentrations of azane; diiodonickel.
- Findings : A dose-dependent increase in DNA damage was recorded, suggesting that nickel(II) iodide poses a genotoxic risk.
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Inflammatory Response Study :
- Objective : To determine the effect of nickel(II) iodide on cytokine production.
- Methodology : Macrophage cell lines were treated with azane; diiodonickel, and cytokine levels were measured using ELISA.
- Findings : Elevated levels of IL-6 and TNF-α were detected, indicating an inflammatory response.
Applications
The biological activity of azane; diiodonickel opens avenues for various applications:
- Cancer Research : Due to its cytotoxic properties, there is potential for utilizing nickel(II) iodide in targeted cancer therapies.
- Environmental Toxicology : Understanding the toxicological effects of this compound aids in assessing environmental risks associated with nickel contamination.
- Material Science : Its properties may be harnessed for developing novel materials with specific biological interactions.
Q & A
Q. What are the established methods for synthesizing hexaamminenickel(II) iodide, and how can researchers optimize yield and purity?
Hexaamminenickel(II) iodide is typically synthesized by reacting nickel(II) iodide with aqueous ammonia under controlled stoichiometric conditions. Key factors include maintaining a molar ratio of 6:1 (NH₃:NiI₂) and controlling reaction temperature (20–25°C) to prevent ammonia evaporation. Purity is enhanced via recrystallization from ammonia-rich solutions. Yield optimization requires rigorous monitoring of pH and avoidance of atmospheric moisture, which can hydrolyze the product . For reproducibility, document reagent grades (e.g., ≥99% NiI₂), solvent purity, and crystallization parameters in appendices .
Q. How can researchers validate the structural integrity of hexaamminenickel(II) iodide using spectroscopic and crystallographic methods?
Confirm the octahedral coordination of NH₃ around Ni²⁺ via:
- UV-Vis spectroscopy : Absorption bands at ~400 nm (d-d transitions) .
- IR spectroscopy : N-H stretching (3200–3300 cm⁻¹) and Ni-N vibrational modes (<500 cm⁻¹) .
- X-ray diffraction (XRD) : Compare lattice parameters (e.g., space group, unit cell dimensions) to literature data. Include raw diffraction patterns in appendices and highlight deviations >0.5% .
Q. What are the key stability considerations for handling and storing hexaamminenickel(II) iodide in laboratory settings?
The compound is hygroscopic and decomposes in humid environments. Store in desiccators with anhydrous CaCl₂ or under inert gas. Stability tests should include thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >150°C). Report batch-specific storage conditions and degradation rates in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported magnetic susceptibility data for hexaamminenickel(II) iodide?
Discrepancies in magnetic moments (e.g., 3.2–3.5 BM) may arise from impurities or measurement techniques. To address this:
- Reproduce experiments : Use SQUID magnetometry under identical conditions (e.g., 2–300 K, 1 T field).
- Analyze impurities : Employ X-ray fluorescence (XRF) to quantify trace metals (e.g., Co²⁺, Fe³⁺) that alter magnetic behavior.
- Statistical validation : Apply t-tests to compare datasets and report confidence intervals .
Q. What advanced analytical techniques are suitable for studying ammonia release kinetics during thermal decomposition?
- Mass spectrometry (MS) : Track NH₃ evolution (m/z = 17) during controlled pyrolysis.
- Ion mobility spectrometry (IMS) : Detect dimer formation (e.g., [NH₃]₂⁺) as a proxy for decomposition pathways .
- Kinetic modeling : Fit decomposition data to Arrhenius or Kissinger models to derive activation energies. Include uncertainty analysis for rate constants .
Q. How can computational chemistry guide the design of experiments involving hexaamminenickel(II) iodide?
- DFT calculations : Predict electronic structures (e.g., HOMO-LUMO gaps) to explain redox behavior.
- Molecular dynamics (MD) : Simulate solvent interactions to optimize recrystallization solvents.
- Benchmarking : Compare computed IR/NMR spectra with experimental data to validate models. Use open-source tools (e.g., ORCA, Gaussian) and document convergence criteria .
Q. What methodologies are critical for ensuring reproducibility in studies of hexaamminenickel(II) iodide’s catalytic or coordination properties?
- Standardized protocols : Publish detailed synthesis and characterization workflows (e.g., via Protocols.io ).
- Cross-lab validation : Collaborate to replicate key findings, using shared reagent batches.
- Data transparency : Deposit raw spectra, diffraction data, and computational inputs in repositories (e.g., Zenodo) .
Methodological Guidelines
- Data Presentation : Use appendices for raw data (e.g., XRD patterns, kinetic curves) and highlight processed data in the main text .
- Error Reporting : Quantify uncertainties (e.g., ±SD for triplicate measurements) and discuss instrumental limitations (e.g., spectrometer resolution) .
- Literature Review : Prioritize peer-reviewed studies from databases like SciFinder or Reaxys, avoiding non-academic sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
